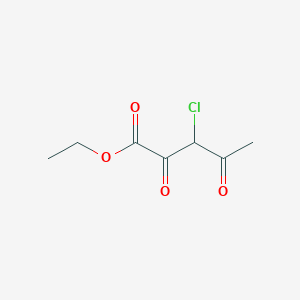

Ethyl 3-chloro-2,4-dioxopentanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-chloro-2,4-dioxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClO4/c1-3-12-7(11)6(10)5(8)4(2)9/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXBRTITCZOHRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C(C(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388308 | |

| Record name | ethyl 3-chloro-2,4-dioxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34959-81-4 | |

| Record name | ethyl 3-chloro-2,4-dioxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-chloro-2,4-dioxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 3-chloro-2,4-dioxopentanoate

Abstract

Ethyl 3-chloro-2,4-dioxopentanoate (CAS No. 34959-81-4) is a halogenated polycarbonyl compound with significant potential as a versatile building block in synthetic organic chemistry.[1][2] Its unique structural arrangement, featuring an ethyl ester, two ketone functionalities, and a chlorine atom at the central α-position, imparts a rich and tunable reactivity profile. This guide provides a comprehensive technical overview of its chemical and physical properties, spectroscopic signature, synthesis, and reactivity. We delve into the mechanistic underpinnings of its utility as a precursor for constructing complex heterocyclic scaffolds, such as pyrazoles and pyrimidines, which are of paramount importance in drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this reactive intermediate.

Nomenclature, Structure, and Identifiers

The systematic IUPAC name for this compound is This compound .[1] It is also commonly referred to as ethyl 3-chloro-2,4-dioxovalerate or 3-Chloro-2,4-dioxo-pentanoic acid ethyl ester.[1]

The core structure is a five-carbon pentanoate chain functionalized with an ethyl ester at C1, a ketone at C2, a chlorine atom at C3, and a second ketone at C4. The presence of multiple carbonyl groups flanking the chlorinated carbon atom is central to its chemical behavior.

Keto-Enol Tautomerism

Like many 1,3-dicarbonyl systems, this compound can exist in equilibrium with its enol tautomers. The chlorine atom at the C3 position significantly influences the position of this equilibrium. The electron-withdrawing nature of the chlorine atom can affect the acidity of the neighboring protons and the stability of the resulting enol forms. This tautomerism is a critical factor in its reactivity, influencing which carbonyl group acts as the primary electrophilic site in condensation reactions.

Caption: Keto-enol tautomerism of this compound.

Physicochemical and Spectroscopic Properties

Physicochemical Data

Comprehensive experimental data for this compound is not extensively reported in peer-reviewed literature. The table below summarizes key identifiers and computed properties from reliable chemical databases. For context, the boiling point of the parent, unchlorinated compound, ethyl 2,4-dioxopentanoate (CAS 615-79-2), is reported as 101-103 °C at 12 mmHg.

| Property | Value | Source |

| CAS Number | 34959-81-4 | [1][2] |

| Molecular Formula | C₇H₉ClO₄ | [1][3] |

| Molecular Weight | 192.60 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CCOC(=O)C(=O)C(C(=O)C)Cl | [1][3] |

| Boiling Point | Data not available. | |

| Melting Point | Data not available. | |

| Topological Polar Surface Area | 60.44 Ų (Computed) | [3] |

| logP (Octanol-Water) | 0.315 (Computed) | [3] |

Predicted Spectroscopic Profile

In the absence of published experimental spectra, this section provides a predicted spectroscopic profile based on established principles and data from analogous structures. This analysis is crucial for researchers in confirming the identity and purity of the synthesized material.

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the acetyl methyl group. The methine proton at C3 is absent.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.35 | Quartet (q) | 2H | -OCH₂ CH₃ | Typical range for an ethyl ester methylene group. |

| ~2.50 | Singlet (s) | 3H | -C(=O)CH₃ | Methyl group adjacent to a carbonyl, deshielded. |

| ~1.38 | Triplet (t) | 3H | -OCH₂CH₃ | Typical range for an ethyl ester methyl group. |

The carbon spectrum will be characterized by four signals in the downfield region corresponding to the four carbonyl carbons, and three signals in the upfield region.

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~195.0 | C4 (Acetyl C=O) | Typical chemical shift for a ketone carbonyl. |

| ~188.0 | C2 (Keto C=O) | Ketone carbonyl adjacent to another carbonyl and the ester, highly deshielded. |

| ~160.0 | C1 (Ester C=O) | Ester carbonyl, typically less deshielded than ketone carbonyls. |

| ~68.0 | C3 (-C HCl-) | Methine carbon attached to an electronegative chlorine and flanked by two carbonyls. |

| ~63.0 | -OCH₂ CH₃ | Methylene carbon of the ethyl ester. |

| ~28.0 | C5 (-C(=O)CH₃ ) | Methyl carbon of the acetyl group. |

| ~14.0 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |

The IR spectrum will be dominated by strong absorptions from the multiple carbonyl groups.

| Predicted Frequency (cm⁻¹) | Functional Group | Vibration |

| ~1755 | Ester C=O | Stretch |

| ~1730 | Ketone C=O | Stretch (α-dicarbonyl) |

| ~1715 | Ketone C=O | Stretch (acetyl) |

| ~1250-1100 | C-O | Stretch (ester) |

| ~750-650 | C-Cl | Stretch |

Synthesis and Reactivity

Synthesis

This compound is typically synthesized via electrophilic chlorination of its precursor, ethyl 2,4-dioxopentanoate (ethoxalylacetone). Common chlorinating agents like sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) are effective for this transformation. The reaction proceeds by chlorination at the central carbon (C3), which is activated by the two flanking carbonyl groups.

Caption: General synthesis of this compound.

Reactivity Profile

The reactivity is governed by its dense functionalization:

-

Electrophilic Centers: The four carbonyl carbons are all electrophilic and susceptible to nucleophilic attack. The C2 and C4 ketone carbons are generally more reactive towards nucleophiles than the C1 ester carbonyl.

-

Nucleophilic Displacement: The chlorine atom at C3 is positioned on a tertiary carbon flanked by electron-withdrawing groups. This electronic setup makes it susceptible to Sₙ2 displacement by various nucleophiles, providing a pathway to introduce other functionalities at this position.

-

Condensation Reactions: As a 1,3-dicarbonyl equivalent (at the C2 and C4 positions), it is an excellent substrate for condensation reactions with binucleophiles like hydrazines, ureas, and amidines to form five- and six-membered heterocyclic rings.

Applications in Organic Synthesis: A Gateway to Heterocycles

The primary value of this compound in drug discovery and development lies in its role as a precursor to substituted heterocycles. The 1,3-dicarbonyl motif is a classic synthon for building pyrazole and pyrimidine rings, which are core structures in countless pharmaceutical agents.

Pyrazole Synthesis (Knorr Synthesis)

The reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives is known as the Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry.[4] this compound is an ideal substrate. The reaction proceeds via initial condensation at one of the ketone carbonyls, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The presence of the chlorine atom and the ester group on the final product provides valuable handles for further synthetic diversification.

Caption: Proposed synthesis of a substituted pyrazole.

Pyrimidine Synthesis

Similarly, condensation with amidines, ureas, or thioureas provides access to the pyrimidine ring system.[5] The reaction with guanidine, for example, would involve condensation with the two ketone groups to form a dihydropyrimidine, which can then be oxidized to the corresponding aromatic pyrimidine. This route allows for the synthesis of highly functionalized 2-aminopyrimidines, a privileged scaffold in medicinal chemistry.

Experimental Protocols

The following protocols are provided as authoritative examples. Standard laboratory safety precautions, including the use of a fume hood and appropriate personal protective equipment, should be strictly followed.

Protocol: Synthesis of this compound

This procedure is adapted from a standard method for the chlorination of β-keto esters.[6]

-

1. Reagents and Setup:

-

Ethyl 2,4-dioxopentanoate (1 equiv.)

-

Sulfuryl chloride (SO₂Cl₂) (1.1 equiv.)

-

Anhydrous chloroform (or dichloromethane)

-

Round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet.

-

-

2. Procedure:

-

Dissolve ethyl 2,4-dioxopentanoate in anhydrous chloroform in the reaction flask and cool the solution to 0-5 °C using an ice bath.

-

Add sulfuryl chloride dropwise via the addition funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

-

3. Work-up and Purification:

-

Carefully pour the reaction mixture into a separatory funnel containing cold water.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by vacuum distillation or silica gel column chromatography to obtain the pure this compound.

-

Representative Protocol: Synthesis of Ethyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate

This protocol is a representative procedure based on the Knorr pyrazole synthesis.[4]

-

1. Reagents and Setup:

-

This compound (1 equiv.)

-

Hydrazine hydrate (1.1 equiv.)

-

Ethanol

-

Acetic acid (catalytic amount)

-

Round-bottom flask with a magnetic stirrer and reflux condenser.

-

-

2. Procedure:

-

Dissolve this compound in ethanol in the reaction flask.

-

Add a catalytic amount of glacial acetic acid.

-

Add hydrazine hydrate dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours.

-

Monitor the reaction for the consumption of the starting material by TLC.

-

-

3. Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Add water to the residue, which may cause the product to precipitate.

-

If an oil is obtained, extract the product with ethyl acetate.

-

Collect the solid product by filtration or wash the combined organic extracts with brine.

-

Dry the solid product or the organic solution (over Na₂SO₄).

-

Recrystallize the crude solid or purify the residue by column chromatography to yield the target pyrazole.

-

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Based on GHS classifications, it presents the following hazards:[1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H227: Combustible liquid.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition.

Conclusion

This compound is a highly functionalized and reactive molecule that holds considerable promise as a synthetic intermediate. While detailed experimental characterization is sparse in public literature, its chemical properties can be reliably predicted from its structure. Its principal application is as a versatile precursor for the synthesis of substituted pyrazoles and pyrimidines, offering multiple points for diversification. The protocols and data presented in this guide provide a solid foundation for researchers to explore and exploit the synthetic potential of this valuable chemical building block.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Synthesis of pyrimidines. [Link]

-

PrepChem. Synthesis of ethyl 2-chloro-3-oxopentanoate. [Link]

Sources

Ethyl 3-chloro-2,4-dioxopentanoate CAS 34959-81-4

An In-depth Technical Guide to Ethyl 3-chloro-2,4-dioxopentanoate

Abstract: this compound (CAS 34959-81-4) is a highly functionalized chemical intermediate of significant interest in synthetic organic chemistry. Its unique arrangement of three carbonyl groups and a reactive chlorine atom makes it a versatile building block, particularly for the synthesis of complex heterocyclic scaffolds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development. Detailed protocols, safety information, and mechanistic insights are provided to facilitate its practical application in the laboratory.

Core Properties and Characteristics

This compound is a polyfunctional keto-ester. The presence of vicinal dicarbonyl moieties and an alpha-chloro ketone functionality imparts a high degree of reactivity, making it a valuable precursor for a variety of chemical transformations.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 34959-81-4 | [1][2] |

| Molecular Formula | C₇H₉ClO₄ | [1][3] |

| Molecular Weight | 192.60 g/mol | [1][3] |

| SMILES | CCOC(=O)C(=O)C(C(=O)C)Cl | [1][3] |

| InChIKey | KJXBRTITCZOHRP-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 60.44 Ų | [3] |

| Rotatable Bond Count | 4 | [3] |

Synthesis and Strategic Considerations

The synthesis of α-chloro-β-dicarbonyl compounds like this compound typically involves the direct chlorination of a β-dicarbonyl precursor. The choice of chlorinating agent is critical to control selectivity and minimize side reactions.

Synthetic Rationale: The most direct route is the chlorination of ethyl 2,4-dioxopentanoate. The enol form of the parent dicarbonyl is the reactive species. Reagents like sulfuryl chloride (SO₂Cl₂) are often preferred for this transformation as they provide a controlled source of electrophilic chlorine and the byproducts (SO₂ and HCl) are gaseous, simplifying work-up.[4] The reaction is typically performed in an inert solvent, such as chloroform or dichloromethane, at controlled temperatures to prevent over-chlorination.

Caption: General workflow for the synthesis of the title compound.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by its three electrophilic carbonyl centers and the labile chlorine atom. This makes it an excellent substrate for constructing heterocyclic systems, which are privileged scaffolds in medicinal chemistry.[5][6][7]

Application in Pyrazole Synthesis: A primary application is in the synthesis of substituted pyrazoles. Pyrazoles are a class of heterocycles with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[8][9] The synthesis occurs via a classical Knorr-type condensation reaction with hydrazine derivatives.

Mechanism of Pyrazole Formation:

-

Initial Attack: The more nucleophilic nitrogen of the hydrazine attacks one of the ketone carbonyls (typically the more reactive one at C4).

-

Condensation: This is followed by dehydration to form a hydrazone intermediate.

-

Intramolecular Cyclization: The remaining terminal nitrogen of the hydrazine moiety then attacks the second carbonyl group (at C2), leading to a five-membered ring intermediate.

-

Aromatization: A final dehydration step results in the formation of the stable, aromatic pyrazole ring. The chlorine atom at the 3-position of the starting material becomes a substituent on the resulting pyrazole ring, offering a handle for further functionalization.

Caption: Key steps in the synthesis of a pyrazole from the title compound.

Applications in Drug Discovery and Development

The utility of this compound in drug discovery stems from its role as a versatile building block.[10] The incorporation of a chlorine atom is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.[6][7]

-

Scaffold Generation: It provides rapid access to highly decorated pyrazole and other heterocyclic cores. These scaffolds are present in numerous FDA-approved drugs.[7]

-

Combinatorial Chemistry: The multiple reaction sites allow for the creation of diverse compound libraries for high-throughput screening. For example, using various substituted hydrazines leads to a library of pyrazoles with different substituents at the N1 position.

-

Fragment-Based Drug Design: The molecule itself can be considered a complex fragment that can be elaborated into more potent drug candidates. Covalent drug discovery, a resurgent field, often utilizes reactive electrophiles, and while the chloro-ketone here is not a typical "warhead," its reactivity can be exploited in targeted synthesis.[11]

Experimental Protocol: Synthesis of a Substituted Pyrazole

This protocol describes a general procedure for the synthesis of an ethyl 5-methyl-4-substituted-1H-pyrazole-3-carboxylate derivative, a reaction for which this compound is an ideal precursor.

Objective: To synthesize a pyrazole derivative via cyclocondensation.

Materials:

-

This compound (1.0 equiv)

-

Hydrazine hydrate or a substituted hydrazine (1.1 equiv)

-

Absolute Ethanol (as solvent)

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Standard glassware for work-up and purification

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.92 g) in absolute ethanol (40 mL).

-

Addition of Reagents: To the stirred solution, add a few drops of glacial acetic acid as a catalyst. Then, add the hydrazine derivative (e.g., hydrazine hydrate, 11 mmol) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Add deionized water (50 mL) to the residue. Extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure pyrazole derivative.

Safety and Handling

This compound must be handled with appropriate care, following standard laboratory safety procedures.

GHS Hazard Identification: [1]

-

Pictograms: Warning

-

Hazard Statements:

-

H227: Combustible liquid.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Measures: [1]

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[12] Avoid breathing mist or vapors. Do not get in eyes, on skin, or on clothing.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[12]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[12]

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes.[13] If swallowed, rinse mouth and seek immediate medical attention.[13]

Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Ethyl Group: Quartet (~4.2 ppm, 2H) and Triplet (~1.3 ppm, 3H). Methyl Group: Singlet (~2.4 ppm, 3H). Methine Proton: Singlet (~5.0 ppm, 1H), shifted downfield due to adjacent chlorine and carbonyls. |

| ¹³C NMR | Carbonyls: Three distinct signals in the range of 160-200 ppm (ester C=O, two ketone C=O). Chlorinated Carbon: Signal for the C-Cl carbon around 60-70 ppm. Ethyl Group: Signals around 62 ppm (-OCH₂-) and 14 ppm (-CH₃). Methyl Group: Signal for the acetyl -CH₃ around 25-30 ppm. |

| IR Spectroscopy | C=O Stretching: Multiple strong, sharp absorption bands between 1700-1780 cm⁻¹ corresponding to the ester and two ketone carbonyl groups. C-Cl Stretching: A band in the fingerprint region, typically 600-800 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak corresponding to the molecular weight (192.6 g/mol ) should be observable, showing a characteristic M+2 peak with ~1/3 the intensity of the M⁺ peak due to the ³⁷Cl isotope. Fragmentation: Expect loss of ethoxy (•OCH₂CH₃), ethyl (•CH₂CH₃), and chlorine (•Cl) radicals, as well as cleavage between the carbonyl groups. |

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of pyrazole derivatives. [Link]

-

ResearchGate. Synthesis of pyrazole derivatives: Reagents and Conditions. [Link]

-

Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]

-

NIH National Library of Medicine. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

Osorio-Olivares, M., et al. Recent advances in the synthesis of new pyrazole derivatives. [Link]

-

PrepChem.com. Synthesis of ethyl 2-chloro-3-oxopentanoate. [Link]

-

NIH National Library of Medicine. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

ResearchGate. Synthesis and Structure of Ethyl 4-Chloro-7-Iodoquinoline-3-Carboxylate, a Versatile Building Block. [Link]

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

PubMed. Innovative design and potential applications of covalent strategy in drug discovery. [Link]

Sources

- 1. This compound | C7H9ClO4 | CID 3006755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 34959-81-4 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. prepchem.com [prepchem.com]

- 5. chim.it [chim.it]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Innovative design and potential applications of covalent strategy in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to Ethyl 3-chloro-2,4-dioxopentanoate: Synthesis, Reactivity, and Applications in Drug Discovery

Foreword: The Strategic Value of Halogenated Building Blocks in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of medicinal chemistry. Halogens, particularly chlorine, can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on a versatile, yet underexplored, halogenated building block: Ethyl 3-chloro-2,4-dioxopentanoate . As a trifunctionalized reagent, it possesses a unique combination of reactive sites—an ester, two ketones, and a strategically placed chlorine atom—that unlock a diverse range of synthetic possibilities. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing not only the foundational chemical principles but also actionable, field-proven insights into its synthesis and application. We will delve into the causality behind experimental choices, ensuring that the protocols described are not merely recipes but self-validating systems for robust and reproducible synthetic outcomes.

Nomenclature and Physicochemical Properties

The compound of interest is systematically named This compound according to IUPAC nomenclature.[1] This name precisely describes its structure: a five-carbon pentanoate chain with an ethyl ester at one end, carbonyl groups at the 2 and 4 positions, and a chlorine atom at the 3 position.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 34959-81-4 | [1] |

| Molecular Formula | C₇H₉ClO₄ | [1] |

| Molecular Weight | 192.60 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid (predicted) | |

| SMILES | CCOC(=O)C(=O)C(C(=O)C)Cl | [1] |

| InChIKey | KJXBRTITCZOHRP-UHFFFAOYSA-N | [1] |

This table summarizes the key identifiers and physicochemical properties of this compound.

Synthesis of this compound: A Protocol Grounded in Mechanistic Understanding

The synthesis of α-halo-β-dicarbonyl compounds is a well-established transformation in organic chemistry. The most reliable and scalable method for the preparation of this compound involves the direct electrophilic chlorination of the parent β-dicarbonyl compound, ethyl 2,4-dioxopentanoate.

The Causality of Reagent Selection: Sulfuryl Chloride as the Optimal Chlorinating Agent

While various chlorinating agents exist, sulfuryl chloride (SO₂Cl₂) is the reagent of choice for this transformation for several key reasons:

-

Selectivity: Sulfuryl chloride provides a high degree of selectivity for the α-position (the carbon between the two carbonyl groups) over other potentially reactive sites. This is due to the acidic nature of the α-protons, which facilitates the formation of an enol or enolate intermediate that is highly susceptible to electrophilic attack.

-

Reaction Conditions: The reaction can be carried out under mild conditions, typically at low temperatures, which minimizes the formation of side products, such as dichlorinated species.

-

Byproducts: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying the work-up and purification process.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the α-chlorination of β-dicarbonyl compounds.

Materials:

-

Ethyl 2,4-dioxopentanoate

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethyl 2,4-dioxopentanoate (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Sulfuryl Chloride: Slowly add sulfuryl chloride (1.05 equivalents) dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. The slight excess of sulfuryl chloride ensures complete conversion of the starting material.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (CO₂) will occur. Continue the addition until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Self-Validating System: In-Process Controls and Characterization

-

Temperature Control: Maintaining a low temperature during the addition of sulfuryl chloride is critical to prevent over-chlorination and other side reactions.

-

Stoichiometry: Precise control of the stoichiometry is necessary to avoid the formation of dichlorinated byproducts and to ensure the complete consumption of the starting material.

-

Spectroscopic Confirmation: The structure of the final product should be confirmed by spectroscopic methods.

-

¹H NMR: The disappearance of the signal corresponding to the α-proton of the starting material and the appearance of a new singlet for the chlorinated methine proton are key indicators of a successful reaction.

-

¹³C NMR: The carbon spectrum will show a characteristic shift for the carbon bearing the chlorine atom.

-

IR Spectroscopy: The spectrum will show strong absorption bands for the two carbonyl groups and the ester carbonyl.[1]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product, with a characteristic isotopic pattern for a chlorine-containing compound.

-

Application in Heterocyclic Synthesis: The Knorr Pyrazole Synthesis

One of the most powerful applications of this compound is in the synthesis of substituted pyrazoles. Pyrazoles are a class of heterocyclic compounds that are prevalent in a wide range of pharmaceuticals, including anti-inflammatory drugs (e.g., celecoxib), anticancer agents, and central nervous system modulators. The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a robust and versatile method for constructing the pyrazole ring.

Mechanistic Rationale and Regioselectivity

The reaction of this compound with a hydrazine derivative proceeds through a well-defined mechanism. The initial step is the nucleophilic attack of the hydrazine on one of the carbonyl groups. The presence of the electron-withdrawing chlorine atom at the 3-position influences the electrophilicity of the adjacent carbonyls. The C4 carbonyl is generally more reactive towards nucleophilic attack by hydrazine due to steric and electronic factors. This is followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Caption: Workflow of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of Ethyl 1-Aryl-5-methyl-1H-pyrazole-3-carboxylate

This protocol describes the synthesis of a pyrazole derivative using this compound and a substituted hydrazine.

Materials:

-

This compound

-

Arylhydrazine hydrochloride (e.g., phenylhydrazine hydrochloride)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) and the arylhydrazine hydrochloride (1.1 equivalents) in ethanol.

-

Acid Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure and induce crystallization.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure pyrazole derivative.

Trustworthiness and Validation

The identity and purity of the synthesized pyrazole should be rigorously confirmed:

-

Melting Point: A sharp melting point is indicative of a pure compound.

-

Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR, MS): These techniques will confirm the structure of the pyrazole ring and the presence of the expected substituents.

-

Elemental Analysis: To confirm the empirical formula of the product.

Broader Implications in Drug Discovery and Development

The strategic placement of the chlorine atom in this compound offers several advantages in the context of drug discovery:

-

Modulation of Physicochemical Properties: The chlorine atom can increase the lipophilicity of the final molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

-

Metabolic Stability: The C-Cl bond is generally more resistant to metabolic degradation than a C-H bond, which can lead to a longer half-life of the drug in the body.

-

Enhanced Binding Affinity: The chlorine atom can participate in halogen bonding, a non-covalent interaction with biological targets that can enhance binding affinity and selectivity.

-

Synthetic Handle: The chlorine atom can also serve as a synthetic handle for further functionalization of the pyrazole ring through cross-coupling reactions, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

The pyrazole scaffold synthesized from this building block is a key component of numerous approved drugs, demonstrating the value of this synthetic strategy. For instance, the core structure of the blockbuster anti-inflammatory drug Celecoxib contains a substituted pyrazole ring, highlighting the pharmaceutical relevance of this heterocyclic system.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be an irritant to the eyes, skin, and respiratory system. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal

This compound is a highly versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its trifunctional nature allows for the efficient construction of complex molecular architectures, most notably the pharmaceutically relevant pyrazole scaffold. The synthetic protocols outlined in this guide, grounded in a thorough understanding of the underlying reaction mechanisms, provide a reliable framework for the preparation and application of this important intermediate. As the demand for novel therapeutics continues to grow, the strategic use of halogenated building blocks like this compound will undoubtedly play an increasingly critical role in the design and synthesis of the next generation of medicines.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of ethyl 2-chloro-3-oxopentanoate. [Link]

-

Wikipedia. Knorr pyrazole synthesis. [Link]

-

Scribd. Free Radical Chlorination by Sulfuryl Chloride. [Link]

- Journal of the Chemical Society, Perkin Transactions 1, 1988, 1637-1640.

- Patents Google.

-

YouTube. Knorr pyrazole synthesis from a ketoester - laboratory experiment. [Link]

Sources

Ethyl 3-chloro-2,4-dioxopentanoate molecular weight

An In-depth Technical Guide to Ethyl 3-chloro-2,4-dioxopentanoate: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core physicochemical properties, outlines a robust synthetic protocol, explores its reactivity, discusses its potential applications as a synthetic building block, and details essential analytical and safety protocols.

Core Characteristics and Physicochemical Profile

This compound (CAS No: 34959-81-4) is a halogenated β-dicarbonyl compound.[1][2][3] Its structure incorporates multiple reactive centers: an ethyl ester, two ketone functionalities, and a reactive chlorine atom at the α-position to a carbonyl group. This unique arrangement makes it a highly valuable synthon for constructing more complex molecular architectures, particularly heterocyclic systems prevalent in pharmacologically active compounds.[4][5]

The compound's utility is underpinned by its specific physicochemical properties, which dictate its behavior in reaction media and its handling requirements.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉ClO₄ | [1][2][3] |

| Molecular Weight | 192.60 g/mol | [1][2][3] |

| CAS Number | 34959-81-4 | [1][2] |

| IUPAC Name | This compound | [2] |

| SMILES | CCOC(=O)C(=O)C(C(=O)C)Cl | [1][2] |

| InChIKey | KJXBRTITCZOHRP-UHFFFAOYSA-N | [2] |

| Topological Polar Surface Area | 60.44 Ų | [1] |

| LogP (Predicted) | 0.315 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 4 | [1] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is typically achieved via electrophilic chlorination of the parent β-dicarbonyl compound, ethyl 2,4-dioxopentanoate. Sulfuryl chloride (SO₂Cl₂) is an effective and common reagent for this transformation.

Causality of Reagent Selection: The choice of sulfuryl chloride is deliberate. It serves as a source of electrophilic chlorine that readily reacts at the enolizable C-3 position, which is activated by the two flanking carbonyl groups. The reaction proceeds under relatively mild conditions, which is crucial for preserving the integrity of the multiple functional groups in the molecule.[6]

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

-

Preparation: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, dissolve ethyl 2,4-dioxopentanoate in an inert solvent like chloroform or dichloromethane at a concentration of approximately 1-2 M.[6]

-

Reaction: Cool the solution to 10-15°C using an ice bath. Add sulfuryl chloride (1.0-1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 20°C.

-

Maturation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight to ensure the reaction goes to completion.[6]

-

Completion & Quenching: Gently heat the mixture under reflux for 30-60 minutes to drive the reaction to completion and expel residual gases (HCl, SO₂).[6] Cool the mixture to room temperature.

-

Workup: Carefully transfer the reaction mixture to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize HCl), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography.[6]

-

Self-Validation: The identity and purity of the final product must be confirmed by analytical methods as described in Section 4. This step is critical to ensure the material is suitable for subsequent, often complex, synthetic steps.

Reactivity Profile and Applications in Drug Discovery

The synthetic value of this compound stems from its poly-functional nature. The chlorine atom is a good leaving group, and the adjacent carbonyl groups make the C-3 position susceptible to nucleophilic substitution. Furthermore, the 1,3-dicarbonyl system can react with various dinucleophiles to form heterocyclic rings, a common motif in drug molecules.[4][5]

Caption: Reactivity profile of this compound.

Application as a Heterocyclic Precursor:

A primary application in drug development is its use in constructing five- or six-membered heterocycles. For example, condensation with a substituted hydrazine could yield a pyrazole derivative. This class of compounds is known for a wide range of biological activities. The presence of the chlorine atom offers a handle for further functionalization post-cyclization, adding another layer of synthetic versatility.[4] This strategic incorporation of chlorine is a well-established method in medicinal chemistry to modulate a drug candidate's pharmacokinetic and pharmacodynamic properties.[5]

Analytical Characterization Workflow

Rigorous analytical characterization is non-negotiable to confirm the structure and purity of the synthesized compound. A multi-technique approach is required for a self-validating analytical system.

Caption: Standard workflow for analytical characterization.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique for assessing purity and confirming the molecular weight.[7] The mass spectrum should show the parent ion peak and, critically, the characteristic M+2 isotopic peak for chlorine, with an intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural elucidation. The spectra will confirm the presence of the ethyl group, the acetyl methyl group, and the unique chemical shifts of the carbonyl carbons and the chlorinated methine carbon.

-

Infrared (IR) Spectroscopy: IR spectroscopy will verify the presence of key functional groups, notably the strong carbonyl (C=O) stretching bands (for both ketone and ester) and the C-Cl stretching frequency.

Safety, Handling, and Storage

As a reactive chlorinated compound, this compound requires careful handling.

GHS Hazard Information: Based on data for similar compounds and its chemical structure, it should be treated as a hazardous substance.[2]

-

Respiratory Irritation: May cause respiratory irritation.[2][8]

-

Flammability: Combustible liquid.[2]

Handling and Storage Protocol:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[8][9] Keep the container tightly sealed to prevent moisture ingress and decomposition.

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and dispose of it as hazardous chemical waste. Ensure the area is well-ventilated.

Conclusion

This compound is a potent and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its value lies in the strategic combination of multiple reactive sites, which allows for the efficient construction of complex molecular frameworks, particularly heterocycles relevant to drug discovery. Understanding its physicochemical properties, mastering its synthesis, and adhering to strict safety protocols are paramount for leveraging this compound's full synthetic potential in a research and development setting.

References

-

PubChem. This compound. [Link]

-

PubChem. Ethyl 3,4-dichloropentanoate. [Link]

-

PubChemLite. This compound (C7H9ClO4). [Link]

-

Japan International Cooperation Agency. III Analytical Methods. [Link]

-

PrepChem.com. Synthesis of ethyl 2-chloro-3-oxopentanoate. [Link]

-

Chromatography Online. Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

PubMed. Innovative design and potential applications of covalent strategy in drug discovery. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | C7H9ClO4 | CID 3006755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 34959-81-4 | this compound - AiFChem [aifchem.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 3-chloro-2,4-dioxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-chloro-2,4-dioxopentanoate is a functionalized organic molecule of significant interest in synthetic and medicinal chemistry. Its unique structure, featuring a reactive α-chloro-β,δ-diketoester moiety, renders it a versatile building block for the construction of complex heterocyclic systems and as a potential pharmacophore in drug discovery. This technical guide provides a comprehensive overview of a robust and accessible two-step synthesis protocol for this compound. The synthesis commences with the Claisen condensation of diethyl oxalate and acetone to yield the precursor, ethyl 2,4-dioxopentanoate. This is followed by a selective α-chlorination at the C3 position. This guide offers a detailed experimental protocol, an in-depth discussion of the underlying reaction mechanisms, safety considerations, and methods for analytical characterization of the final product.

Introduction

The strategic incorporation of chlorine atoms into organic molecules is a cornerstone of modern drug design, often leading to enhanced potency, improved metabolic stability, and modulated pharmacokinetic profiles. This compound, with its multiple reactive centers, presents a valuable scaffold for the synthesis of novel compounds. The presence of the chlorine atom at the central carbon of the 1,3-dicarbonyl system makes it a prime target for nucleophilic substitution, enabling the introduction of a wide array of functional groups. This guide details a practical and efficient laboratory-scale synthesis of this important intermediate.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 34959-81-4 | [1][2][3] |

| Molecular Formula | C₇H₉ClO₄ | [1] |

| Molecular Weight | 192.60 g/mol | [1] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |

| Boiling Point | Not available | |

| SMILES | CCOC(=O)C(=O)C(C(=O)C)Cl | [1] |

| InChIKey | KJXBRTITCZOHRP-UHFFFAOYSA-N | [2] |

Synthetic Strategy and Mechanism

The synthesis of this compound is most effectively approached in a two-step sequence. This strategy ensures high yields and purity of the final product by first constructing the carbon skeleton of the parent diketoester, followed by the selective introduction of the chlorine atom.

Step 1: Synthesis of Ethyl 2,4-dioxopentanoate via Claisen Condensation

The initial step involves a Claisen condensation reaction between diethyl oxalate and acetone.[4] This reaction is a classic method for the formation of β-keto esters and related 1,3-dicarbonyl compounds. The mechanism proceeds via the formation of an enolate from acetone, which then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate. Subsequent elimination of an ethoxide ion yields the desired ethyl 2,4-dioxopentanoate.

Step 2: Selective α-Chlorination

The second step is the selective chlorination of the C3 position of ethyl 2,4-dioxopentanoate. The methylene group situated between the two carbonyl groups is highly acidic and readily forms an enolate in the presence of a base or under acidic conditions. This enolate then reacts with an electrophilic chlorine source to introduce the chlorine atom at the α-position. Several reagents are suitable for this transformation, including N-chlorosuccinimide (NCS) and a combination of an oxidant like Oxone with a chloride source such as aluminum trichloride.[5][6][7]

Experimental Protocols

Part 1: Synthesis of Ethyl 2,4-dioxopentanoate

This protocol is adapted from established methods for the Claisen condensation to produce β-keto esters.[4]

Materials:

-

Diethyl oxalate

-

Acetone

-

Sodium ethoxide

-

Anhydrous ethanol

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice-salt bath to below -5 °C.

-

Prepare a mixture of diethyl oxalate and acetone and add it dropwise to the cooled sodium ethoxide solution, ensuring the temperature remains below -5 °C.

-

After the addition is complete, continue stirring the reaction mixture at a temperature below -5 °C for 3 hours.

-

Pour the reaction mixture into ice water.

-

Acidify the aqueous solution to a pH of approximately 4 with 1 M hydrochloric acid.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 2,4-dioxopentanoate.

-

Purify the crude product by vacuum distillation.

Part 2: Synthesis of this compound

This protocol utilizes N-chlorosuccinimide (NCS) for the selective chlorination of the 1,3-dicarbonyl compound.[6]

Materials:

-

Ethyl 2,4-dioxopentanoate

-

N-chlorosuccinimide (NCS)

-

Toluene

-

Potassium fluoride (KF)

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve ethyl 2,4-dioxopentanoate in toluene.

-

Add solid potassium fluoride (2 equivalents) to the solution and stir at room temperature for 20 minutes.

-

Cool the mixture to an appropriate temperature (e.g., 0 °C to room temperature, optimization may be required).

-

Add N-chlorosuccinimide (1.05 equivalents) in one portion.

-

Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, quench the reaction with a saturated ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Visualizing the Synthesis Workflow

Figure 1: A schematic representation of the two-step synthesis of this compound.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | The spectrum is expected to show signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group, and a singlet for the methine proton at the C3 position. The chemical shift of the C3 proton will be downfield due to the presence of the adjacent chlorine and carbonyl groups. |

| ¹³C NMR | The spectrum should show distinct signals for all seven carbon atoms, including the two carbonyl carbons of the ketone and ester groups, the chlorinated methine carbon, and the carbons of the ethyl and methyl groups. |

| Infrared (IR) Spectroscopy | The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a monochlorinated compound (an M+2 peak with approximately one-third the intensity of the molecular ion peak). |

Safety and Handling

It is imperative that this synthesis is conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Diethyl oxalate and Acetone: These are flammable liquids and should be handled away from ignition sources.

-

Sodium ethoxide: This is a strong base and is corrosive. It reacts violently with water. Handle with care to avoid contact with skin and eyes.

-

N-chlorosuccinimide (NCS): This is an oxidizing agent and an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Toluene: This is a flammable and toxic solvent. Avoid inhalation of vapors and skin contact.

All waste materials should be disposed of in accordance with institutional and local regulations for hazardous chemical waste.

Conclusion

This technical guide has outlined a comprehensive and practical approach for the synthesis of this compound. By following the detailed two-step protocol, researchers can reliably produce this valuable synthetic intermediate for a wide range of applications in organic synthesis and medicinal chemistry. The provided information on the reaction mechanisms, analytical characterization, and safety precautions will aid in the successful and safe execution of this synthesis.

References

- Feng, X., et al. (2010). Highly Enantioselective α-Chlorination of Cyclic β-Ketoesters Catalyzed by N,N′-Dioxide Using NCS as the Chlorine Source.

- Kaźmierczak, M., et al. (2020). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry, 86(1), 697-705.

-

Organic Syntheses Procedure. (n.d.). Ethyl diacetylacetate. Retrieved from [Link]

- Trost, B. M., & Li, C. J. (2012). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society, 134(23), 9836–9839.

- Synfacts. (2012). Chlorination of β-Keto Esters and Subsequent SN2 Displacement. Synfacts, 2012(8), 0897.

-

ResearchGate. (n.d.). Highly enantioselective α-chlorination of cyclic β-ketoesters catalyzed by N,N′-Dioxide using NCS as the chlorine source. Retrieved from [Link]

-

Slideshare. (n.d.). Ethyl acetoacetate. Retrieved from [Link]

- Organic Chemistry Portal. (2022). Dichlorination of β-Keto Esters and 1,3-Diketones Mediated by Oxone/Aluminum Trichloride Mixture in Aqueous Medium. Synthesis, 54(11), 2457-2463.

-

Chemistry for everyone. (2024, February 18). Ethyl Acetoacetate: Synthesis & Applications. WordPress.com. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl acetoacetate. Retrieved from [Link]

-

Prof. Huwaida Hassaneen Cairo university. (2021, May 25). Acyalation of ethyl acetoacetate (with acetyl chloride) [Video]. YouTube. [Link]

- Organic Chemistry Portal. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678.

-

Molbase. (n.d.). ethyl 2,4-dioxopentanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,3-Diketones. Synthesis and properties. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 3. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). Observation of 1,3-Diketones Formation in the Reaction of Bulky Acyl Chlorides with Methyllithium. Molecules, 16(12), 9948–9955.

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | C7H9ClO4 | CID 3006755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 34959-81-4 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Dichlorination of β-Keto Esters and 1,3-Diketones Mediated by Oxone/Aluminum Trichloride Mixture in Aqueous Medium [organic-chemistry.org]

Spectroscopic Characterization of Ethyl 3-chloro-2,4-dioxopentanoate: A Technical Guide for Researchers

Affiliation: Google AI Laboratories

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 3-chloro-2,4-dioxopentanoate (CAS No: 34959-81-4), a halogenated β-dicarbonyl compound of interest in synthetic chemistry and drug discovery.[1] Due to the compound's reactive nature and potential for tautomerism, a thorough understanding of its spectroscopic properties is crucial for its synthesis, purification, and application. This document outlines the standard experimental methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule and provides a detailed theoretical interpretation of the expected spectral features. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of small organic molecules.

Introduction

This compound, with the molecular formula C₇H₉ClO₄ and a molecular weight of 192.60 g/mol , is a functionalized pentanoate derivative.[1] Its structure, featuring two carbonyl groups and a chlorine atom on the α-carbon to one of the carbonyls, suggests a rich and informative spectroscopic profile. The presence of various functional groups, including an ester, ketones, and an alkyl halide, necessitates a multi-faceted analytical approach for unambiguous structure elucidation and purity assessment.

This guide will delve into the theoretical underpinnings and practical considerations for the spectroscopic analysis of this compound, providing a roadmap for its characterization.

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the number and connectivity of atoms.

Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for acquiring high-resolution NMR spectra of the title compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger spectral width (e.g., 0-220 ppm) is required.

-

Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: General workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum of this compound would exhibit the following signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ | Typical chemical shift for a methyl group adjacent to a methylene in an ethyl ester. The signal will be split into a triplet by the adjacent two protons. |

| ~4.3 | Quartet | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom. The signal will be split into a quartet by the neighboring three methyl protons. |

| ~2.4 | Singlet | 3H | -C(=O)-CH₃ | The methyl protons are adjacent to a carbonyl group, resulting in a downfield shift. As there are no adjacent protons, the signal will be a singlet. |

| ~5.0 | Singlet | 1H | -C(=O)-CH (Cl)-C(=O)- | This proton is highly deshielded due to its position between two carbonyl groups and adjacent to an electronegative chlorine atom. It is expected to be a singlet as there are no vicinal protons. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals corresponding to the seven carbon atoms in the molecule:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~14 | -O-CH₂-CH₃ | Standard chemical shift for a terminal methyl carbon of an ethyl group. |

| ~63 | -O-CH₂ -CH₃ | The carbon of the methylene group is deshielded by the directly attached oxygen atom. |

| ~28 | -C(=O)-CH₃ | The methyl carbon adjacent to a carbonyl group. |

| ~70 | -C(=O)-C H(Cl)-C(=O)- | This carbon is significantly deshielded due to the attachment of a chlorine atom and its position between two carbonyl groups. |

| ~160 | -C (=O)-O- | The ester carbonyl carbon, typically found in this downfield region. |

| ~185 | -C (=O)-CH(Cl)- | The ketone carbonyl carbon adjacent to the chlorinated carbon. |

| ~195 | -C (=O)-CH₃ | The ketone carbonyl carbon adjacent to the methyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by strong absorptions from its multiple carbonyl groups.

Experimental Protocol: FTIR Spectroscopy

For a liquid sample like this compound, the following Attenuated Total Reflectance (ATR) or transmission methods can be employed:

-

ATR-FTIR:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Acquire a background spectrum of the empty ATR crystal.

-

Place a small drop of the neat liquid sample onto the crystal.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Transmission (Neat Liquid):

-

Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

Mount the plates in the spectrometer's sample holder.

-

Acquire the spectrum as described for the ATR method.

-

Predicted IR Spectrum

The key vibrational frequencies expected in the IR spectrum are:

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~2980-2850 | Medium | C-H stretch | Aliphatic C-H |

| ~1760-1740 | Strong | C=O stretch | Ester carbonyl |

| ~1725-1705 | Strong | C=O stretch | Ketone carbonyls |

| ~1250-1000 | Strong | C-O stretch | Ester C-O |

| ~800-600 | Medium-Strong | C-Cl stretch | Alkyl halide |

The presence of multiple carbonyl groups may lead to overlapping or distinct peaks in the 1700-1760 cm⁻¹ region, providing a characteristic fingerprint for the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for obtaining the EI-MS of this compound would be:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample must be volatilized, which may require heating.

-

Ionization: Use a standard electron ionization energy of 70 eV to induce ionization and fragmentation.

-

Mass Analysis: Scan a suitable mass-to-charge (m/z) range (e.g., m/z 40-300) to detect the molecular ion and significant fragment ions.

Predicted Mass Spectrum

The EI mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z 192 and 194 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

-

Key Fragmentations: Common fragmentation pathways for esters and ketones include α-cleavage and McLafferty rearrangements. Expected fragment ions include:

-

[M - OCH₂CH₃]⁺ (m/z 147/149): Loss of the ethoxy radical from the ester group.

-

[M - COOCH₂CH₃]⁺ (m/z 119/121): Loss of the carbethoxy group.

-

[CH₃CO]⁺ (m/z 43): A common fragment from the acetyl group.

-

[C₂H₅O]⁺ (m/z 45): From the ethoxy group.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The spectroscopic characterization of this compound requires a combination of NMR, IR, and MS techniques. While experimental data is not publicly available at the time of this writing, this guide provides a robust framework for researchers to acquire and interpret the necessary spectra. The predicted spectral data, based on established principles of spectroscopy and the known molecular structure, offer a reliable reference for the analysis of this compound. Adherence to the outlined experimental protocols and careful interpretation of the resulting data will ensure accurate and comprehensive characterization, which is fundamental for its application in research and development.

References

Sources

An In-depth Technical Guide to the NMR Spectra of Ethyl 3-chloro-2,4-dioxopentanoate

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of Ethyl 3-chloro-2,4-dioxopentanoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural nuances revealed by ¹H and ¹³C NMR spectroscopy, with a particular focus on the keto-enol tautomerism inherent to this molecule. The principles discussed herein are grounded in established spectroscopic theory and validated through extensive analysis of analogous chemical structures.

Introduction: The Structural Landscape of a Substituted β-Dicarbonyl

This compound (CAS No: 34959-81-4, Molecular Formula: C₇H₉ClO₄) is a β-dicarbonyl compound, a class of molecules renowned for their synthetic versatility and interesting structural properties.[1][2][3] The core chemical feature of this molecule is the presence of two carbonyl groups separated by a single carbon atom, which gives rise to the phenomenon of keto-enol tautomerism.[4][5][6] The presence of a chlorine atom at the α-position further influences the electronic environment and, consequently, the NMR spectral characteristics.

Keto-Enol Tautomerism: A Dynamic Equilibrium

In solution, this compound exists as a dynamic equilibrium between its keto and enol forms. This equilibrium is slow on the NMR timescale, allowing for the simultaneous observation of distinct signals for both tautomers in the NMR spectrum.[4][7] The position of this equilibrium is sensitive to various factors, including the solvent, temperature, and the electronic nature of substituents.[5][8][9] The electron-withdrawing nature of the chlorine atom is expected to stabilize the enol form through inductive effects.[5]

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to be a composite of signals arising from both the keto and enol tautomers. The relative integration of these signals provides a quantitative measure of the keto-enol equilibrium.

Keto Tautomer: Spectral Assignments

The keto form possesses three distinct proton environments: the methyl protons of the acetyl group, the methine proton at the α-position, and the ethyl group of the ester.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| CH₃ (acetyl) | ~2.4 | Singlet (s) | - | Deshielded by the adjacent carbonyl group. |

| CH (α-position) | ~5.0 | Singlet (s) | - | Significantly deshielded by two adjacent carbonyl groups and the chlorine atom. |

| CH₂ (ethyl) | ~4.3 | Quartet (q) | ~7.1 | Deshielded by the adjacent ester oxygen. Coupled to the ethyl CH₃. |

| CH₃ (ethyl) | ~1.3 | Triplet (t) | ~7.1 | Standard chemical shift for an ethyl ester methyl group. Coupled to the ethyl CH₂. |

The significant downfield shift of the α-proton is a key indicator of the keto form and is amplified by the presence of the electronegative chlorine atom.[10][11]

Enol Tautomer: Spectral Assignments

The enol form presents a more complex set of signals due to the formation of a carbon-carbon double bond and a hydroxyl group. Intramolecular hydrogen bonding between the enolic hydroxyl and the adjacent carbonyl group is a stabilizing factor.[8][12]

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| CH₃ (vinylic) | ~2.2 | Singlet (s) | - | Methyl group attached to a double bond, deshielded by the carbonyl. |

| OH (enolic) | ~12-15 | Broad Singlet (br s) | - | Highly deshielded due to intramolecular hydrogen bonding. Position is concentration and solvent dependent. |

| CH₂ (ethyl) | ~4.2 | Quartet (q) | ~7.1 | Similar environment to the keto form. |

| CH₃ (ethyl) | ~1.2 | Triplet (t) | ~7.1 | Similar environment to the keto form. |

The absence of a signal for an α-proton and the appearance of a vinylic methyl signal and a far downfield enolic hydroxyl proton are characteristic features of the enol tautomer.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will also show two sets of signals corresponding to the keto and enol tautomers. The chemical shifts are influenced by the hybridization of the carbon atoms and the proximity of electronegative atoms.

Keto Tautomer: Carbon Assignments

| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (ketone) | ~195 | Typical chemical shift for a ketone carbonyl. |

| C=O (ester) | ~165 | Typical chemical shift for an ester carbonyl. |

| C-Cl (α-carbon) | ~65-70 | Deshielded by both carbonyls and the chlorine atom. |

| CH₂ (ethyl) | ~62 | Standard chemical shift for an ethyl ester methylene carbon. |

| CH₃ (acetyl) | ~28 | Influenced by the adjacent carbonyl group. |

| CH₃ (ethyl) | ~14 | Standard chemical shift for an ethyl ester methyl carbon. |

The presence of the electronegative chlorine atom is expected to cause a significant downfield shift for the α-carbon compared to similar non-halogenated β-dicarbonyls.[13][14]

Enol Tautomer: Carbon Assignments

| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |